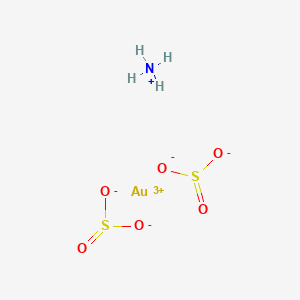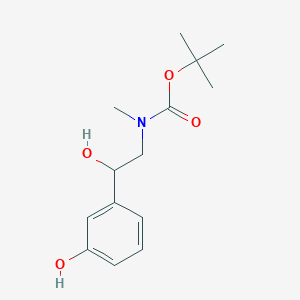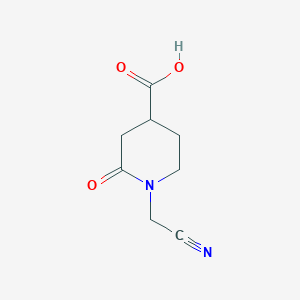![molecular formula C14H12O6 B12284915 1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)
1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,9-trihidroxi-3-metil-3,4-dihidro-1H-benzo[g]isocromeno-5,10-diona es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos hidroxilo y un sistema de anillo fusionado
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,7,9-trihidroxi-3-metil-3,4-dihidro-1H-benzo[g]isocromeno-5,10-diona típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados en condiciones ácidas o básicas. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas para garantizar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de reacciones
1,7,9-trihidroxi-3-metil-3,4-dihidro-1H-benzo[g]isocromeno-5,10-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar diferentes derivados con grupos funcionales alterados.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales como halógenos o grupos alquilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo, agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, y agentes halogenantes como cloruro de tionilo o tribromuro de fósforo. Las reacciones típicamente requieren condiciones específicas, como temperatura, presión y pH controlados, para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
1,7,9-trihidroxi-3-metil-3,4-dihidro-1H-benzo[g]isocromeno-5,10-diona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos, como las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 1,7,9-trihidroxi-3-metil-3,4-dihidro-1H-benzo[g]isocromeno-5,10-diona implica su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo y el sistema de anillo fusionado permiten que el compuesto interactúe con varias enzimas y receptores, lo que potencialmente modula su actividad. Esto puede conducir a una gama de efectos biológicos, como la inhibición de vías inflamatorias o la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 4,6,8-trihidroxi-7-metoxi-3-metil-3,4-dihidroiso-cromeno-1-ona
- 3-metil-3,4-dihidro-1h-1,4-benzodiazepina-2,5-diona
- 1,7,8-trihidroxi-3-metil-1,2,3,4,7,12-hexahidrotetrafen-12-ona
Unicidad
1,7,9-trihidroxi-3-metil-3,4-dihidro-1H-benzo[g]isocromeno-5,10-diona es único debido a su disposición específica de grupos hidroxilo y al sistema de anillo fusionado. Esta singularidad estructural contribuye a su reactividad química y actividades biológicas distintivas, diferenciándolo de otros compuestos similares.
Propiedades
IUPAC Name |
1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXPHSFVRRTOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)




![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)

![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)

![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)
